2-(3-Bromobenzoyl)-5-methylpyridine
Overview
Description
2-(3-Bromobenzoyl)-5-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromobenzoyl group at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, which acts as a catalyst and solvent. The reaction conditions generally include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Pyridine is commonly used as both the solvent and the base.
Reaction Time: The reaction typically proceeds for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzoyl)-5-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
2-(3-Bromobenzoyl)-5-methylpyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzoyl)-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromobenzoyl)pyridine: Lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.
2-(4-Bromobenzoyl)-5-methylpyridine: Features a bromobenzoyl group at the 4-position instead of the 3-position, leading to different steric and electronic effects.
2-(3-Chlorobenzoyl)-5-methylpyridine: Substitutes the bromine atom with chlorine, which can influence its chemical reactivity and biological activity.
Uniqueness
2-(3-Bromobenzoyl)-5-methylpyridine is unique due to the specific positioning of the bromobenzoyl and methyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(3-bromophenyl)-(5-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURVPFCFFBVMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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